An In-depth Technical Guide to 6-Chloro-2-picoline: Chemical Properties and Structure
An In-depth Technical Guide to 6-Chloro-2-picoline: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for 6-chloro-2-picoline (also known as 2-chloro-6-methylpyridine). This versatile pyridine derivative serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Chemical Structure and Identification
6-Chloro-2-picoline is an aromatic heterocyclic compound with a pyridine ring substituted with a chlorine atom at the 6-position and a methyl group at the 2-position.
| Identifier | Value |
| IUPAC Name | 2-Chloro-6-methylpyridine |
| Synonyms | 6-Chloro-2-picoline, 2-Methyl-6-chloropyridine |
| CAS Number | 18368-63-3 |
| Molecular Formula | C₆H₆ClN |
| SMILES | Cc1cccc(Cl)n1 |
| InChI | InChI=1S/C6H6ClN/c1-5-3-2-4-6(7)8-5/h2-4H,1H3 |
Physicochemical Properties
The physical and chemical properties of 6-chloro-2-picoline are crucial for its handling, storage, and application in chemical synthesis.
| Property | Value | Source |
| Molecular Weight | 127.57 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | 183.5 ± 0.0 °C at 760 mmHg; 64-68 °C at 10 mmHg | [1] |
| Melting Point | Not available | |
| Density | 1.167 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.527 (lit.) | [1] |
| Solubility | Slightly soluble in water. Soluble in common organic solvents like ethanol, ether, and acetone. | |
| Vapor Pressure | 1.1 ± 0.3 mmHg at 25°C |
Reactivity and Chemical Behavior
The chemical reactivity of 6-chloro-2-picoline is primarily dictated by the pyridine ring, the chlorine substituent, and the methyl group. The chlorine atom at the 6-position is susceptible to nucleophilic substitution reactions, making it a valuable precursor for introducing various functional groups. The methyl group can undergo oxidation or halogenation, offering another site for chemical modification. This dual reactivity makes 6-chloro-2-picoline a versatile building block in organic synthesis.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis, purification, and analysis of 6-chloro-2-picoline. These protocols are adapted from general procedures for similar compounds and should be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment.
Synthesis of 6-Chloro-2-picoline from 2-Picoline N-oxide
This method involves the chlorination of 2-picoline N-oxide using a chlorinating agent such as phosphoryl chloride (POCl₃).
Materials:
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2-Picoline N-oxide
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Phosphoryl chloride (POCl₃)
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Triethylamine (Et₃N)
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Dichloromethane (CH₂Cl₂)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Anhydrous magnesium sulfate (MgSO₄)
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Round-bottom flask
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Reflux condenser
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Stirring apparatus
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Separatory funnel
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Rotary evaporator
Procedure:
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In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-picoline N-oxide in dichloromethane.
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Cool the solution in an ice bath.
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Slowly add triethylamine to the stirred solution.
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Add phosphoryl chloride dropwise to the reaction mixture, maintaining the temperature below 10 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Once the reaction is complete, cool the mixture to room temperature and slowly quench with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
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Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
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Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
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The crude product can be purified by fractional distillation under reduced pressure.
Caption: Workflow for the synthesis of 6-Chloro-2-picoline.
Purification by Fractional Distillation
Apparatus:
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Distillation flask
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Fractionating column (e.g., Vigreux column)
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Condenser
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Receiving flask
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Heating mantle
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Vacuum pump and gauge
Procedure:
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Set up the fractional distillation apparatus. Ensure all glassware is dry.
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Place the crude 6-chloro-2-picoline in the distillation flask with a few boiling chips.
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Connect the apparatus to a vacuum pump and slowly reduce the pressure to the desired level (e.g., 10 mmHg).
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Begin heating the distillation flask gently.
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Collect the fraction that distills at the boiling point of 6-chloro-2-picoline at the given pressure (64-68 °C at 10 mmHg).[1]
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Discard the initial and final fractions, which may contain impurities.
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Store the purified product in a tightly sealed container under an inert atmosphere.
Caption: Workflow for the purification of 6-Chloro-2-picoline.
Analytical Methods
Instrumentation:
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Gas chromatograph coupled to a mass spectrometer (GC-MS)
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Capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)
Sample Preparation:
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Prepare a stock solution of the purified 6-chloro-2-picoline in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
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Perform serial dilutions to prepare calibration standards if quantitative analysis is required.
GC-MS Parameters:
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Injector Temperature: 250 °C
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Oven Temperature Program:
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Initial temperature: 60 °C, hold for 2 minutes
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Ramp: 10 °C/min to 280 °C
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Hold: 5 minutes at 280 °C
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Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
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Ion Source Temperature: 230 °C
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Ionization Mode: Electron Ionization (EI) at 70 eV
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Mass Range: m/z 40-400
Data Analysis:
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Identify the peak corresponding to 6-chloro-2-picoline based on its retention time.
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Confirm the identity by comparing the acquired mass spectrum with a reference spectrum from a library (e.g., NIST). The mass spectrum is expected to show a molecular ion peak and characteristic fragment ions.
Sample Preparation:
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Dissolve 5-10 mg of the purified 6-chloro-2-picoline in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
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Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
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Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition Parameters (example for a 400 MHz spectrometer):
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Pulse Program: zg30
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Number of Scans: 16
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Spectral Width: ~16 ppm
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Acquisition Time: ~4 seconds
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Relaxation Delay: 1 second
¹³C NMR Acquisition Parameters (example for a 400 MHz spectrometer):
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Pulse Program: zgpg30
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Number of Scans: 1024
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Spectral Width: ~240 ppm
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Acquisition Time: ~1 second
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Relaxation Delay: 2 seconds
Data Processing:
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Apply Fourier transformation to the acquired Free Induction Decay (FID).
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Phase and baseline correct the resulting spectra.
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Calibrate the ¹H spectrum to the TMS signal at 0 ppm.
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Integrate the peaks in the ¹H spectrum and assign the chemical shifts.
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Assign the chemical shifts in the ¹³C spectrum.
Caption: Logical workflow for the analysis of 6-Chloro-2-picoline.
Application in Drug Development: A Synthetic Gateway
While no direct involvement of 6-chloro-2-picoline in specific signaling pathways has been prominently reported, its utility as a synthetic intermediate is of high value to drug development professionals. The reactive chlorine atom allows for its incorporation into larger, more complex molecules through various cross-coupling reactions, which are fundamental in medicinal chemistry.
Caption: Potential synthetic pathways using 6-Chloro-2-picoline.
This diagram illustrates how 6-chloro-2-picoline can be used as a starting material in common cross-coupling reactions to generate a library of substituted picoline derivatives. These derivatives can then be further elaborated and screened for biological activity as part of a lead optimization program in drug discovery.
